molecular formula C10H14ClN3O2S B12207438 5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B12207438
M. Wt: 275.76 g/mol
InChI Key: FZFYBLVFOSSIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a chloro group, a methoxypropan-2-yl group, a methylsulfanyl group, and a carboxamide group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of Substituents: The chloro, methoxypropan-2-yl, and methylsulfanyl groups can be introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination, while the methoxypropan-2-yl group can be introduced through alkylation.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways involving pyrimidine derivatives.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrimidine analogs have shown efficacy.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors that recognize pyrimidine derivatives, potentially inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methylsulfanylpyrimidine-4-carboxamide: Lacks the methoxypropan-2-yl group.

    N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the chloro group.

    5-chloro-N-(1-methoxypropan-2-yl)pyrimidine-4-carboxamide: Lacks the methylsulfanyl group.

Uniqueness

The presence of all four substituents (chloro, methoxypropan-2-yl, methylsulfanyl, and carboxamide) in 5-chloro-N-(1-methoxypropan-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide makes it unique compared to its analogs. This unique combination of functional groups may confer specific chemical reactivity and biological activity that is not observed in similar compounds.

Properties

Molecular Formula

C10H14ClN3O2S

Molecular Weight

275.76 g/mol

IUPAC Name

5-chloro-N-(1-methoxypropan-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C10H14ClN3O2S/c1-6(5-16-2)13-9(15)8-7(11)4-12-10(14-8)17-3/h4,6H,5H2,1-3H3,(H,13,15)

InChI Key

FZFYBLVFOSSIPM-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1=NC(=NC=C1Cl)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.